molecular formula C12H15N3O4 B14628423 Quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- CAS No. 57883-31-5

Quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl-

Cat. No.: B14628423
CAS No.: 57883-31-5
M. Wt: 265.26 g/mol
InChI Key: BKHUCBXKNFOMFP-UHFFFAOYSA-N
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Description

Quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two nitro groups at positions 5 and 7, and a propyl group at position 1. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- typically involves the hydrogenation of quinoline derivatives. The process can be carried out using heterogeneous catalysts such as palladium on carbon under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as aniline and glycerol. The Skraup synthesis is a common method used for the preparation of quinoline derivatives, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- involves its interaction with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit enzymes involved in DNA replication and repair, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- is unique due to the presence of both nitro and propyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

CAS No.

57883-31-5

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

5,7-dinitro-1-propyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C12H15N3O4/c1-2-5-13-6-3-4-10-11(13)7-9(14(16)17)8-12(10)15(18)19/h7-8H,2-6H2,1H3

InChI Key

BKHUCBXKNFOMFP-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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